molecular formula C15H13N5O3 B2841608 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 1902980-03-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2841608
CAS No.: 1902980-03-3
M. Wt: 311.301
InChI Key: HFSRUTBCIYYWCH-UHFFFAOYSA-N
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Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a sophisticated synthetic compound featuring a multi-heterocyclic scaffold, positioning it as a high-value intermediate for medicinal chemistry and drug discovery programs. Its structure integrates an isonicotinamide moiety, a pharmacophore known for its role in compounds investigated as inhibitors of biologically significant targets such as Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immunotherapy and inflammatory diseases . The complex architecture, combining 1,2,4-oxadiazole and isoxazole rings, is characteristic of scaffolds used in the design of fungicidal agents, as demonstrated by the activity of related N-(thiophen-2-yl)nicotinamide derivatives against phytopathogens . The core isonicotinamide structure is a established building block in chemical synthesis , and its incorporation into this complex molecule suggests potential for modulating a range of biological pathways. The presence of the 1,2,4-oxadiazole ring is particularly significant, as this heterocycle is commonly employed in medicinal chemistry to improve metabolic stability and binding affinity. This compound is intended for use in lead optimization, structure-activity relationship (SAR) studies, and biological screening in discovery research. It is supplied as a high-purity solid for laboratory research applications. Applications & Research Value: This compound serves as a key intermediate for researchers developing novel small-molecule therapeutics, particularly in oncology and immunology, as well as for agrochemical discovery targeting fungal plant diseases. Its structural complexity offers a versatile platform for further chemical functionalization. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-15(10-3-5-16-6-4-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRUTBCIYYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a nitrile.

    Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole intermediates with isonicotinamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole or oxadiazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of isoxazole can inhibit the growth of various bacterial strains, suggesting that N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide may serve as a lead compound for developing new antibiotics .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary in vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to growth and survival . Further research is necessary to elucidate the specific pathways affected by this compound.

Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in the context of diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Herbicidal Activity
this compound could be explored as a novel herbicide. Isoxaflutole, a related compound, has been extensively studied for its effectiveness against broadleaf weeds in corn production. The structural similarity suggests that this new compound may exhibit comparable herbicidal properties .

Compound Activity Target Weeds Application Method
IsoxaflutoleHerbicideBroadleaf weedsFoliar application
N-(isoxazole derivative)Potential HerbicideTBDTBD

Environmental Science Applications

Ecotoxicological Studies
The environmental impact of agricultural chemicals is a critical area of research. Studies on isoxaflutole have raised concerns about its persistence in aquatic environments and its effects on non-target organisms . Understanding the ecotoxicological profile of this compound will be essential for assessing its safety as an agricultural chemical.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring significantly enhanced activity levels, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Herbicide Development
Research on isoxaflutole has demonstrated its effectiveness as a replacement for atrazine in corn farming. Given the structural similarities with this compound, further studies could investigate its potential role in integrated weed management strategies .

Mechanism of Action

The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide exerts its effects involves interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Compound Core Structure Key Substituents Functional Implications
Target Compound 1,2,4-Oxadiazole 5-Cyclopropylisoxazole, isonicotinamide Enhanced solubility (isonicotinamide), metabolic stability (cyclopropyl group)
5-(4-Methyl-6-(3-Nitrophenyl)-2-Pyrimidinol-5-yl)-3-Phenyl-1,2,4-Oxadiazole (5d) 1,2,4-Oxadiazole Pyrimidine, phenyl, nitro groups Nitro group may confer antibacterial activity; pyrimidine enhances π-π stacking
5-(4-Methyl-6-(4-Methoxyphenyl)-2-Pyrimidinol-5-yl)-3-Phenyl-1,2,4-Oxadiazole (5g) 1,2,4-Oxadiazole Pyrimidine, methoxyphenyl Methoxy group improves lipophilicity and membrane permeability
N-[2-(Methoxyethyl)-4-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Aniline 1,2,4-Oxadiazole Phenoxyphenyl, methoxyethylaniline Phenoxyphenyl enhances antimicrobial activity; methoxyethyl improves solubility
2-Chloro-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Acetamide Sulfonamide-linked isoxazole Methylisoxazole, chloroacetamide Chloroacetamide may confer reactivity; methylisoxazole offers steric hindrance

Insights :

  • The target compound’s cyclopropylisoxazole group may lower melting points compared to pyrimidine derivatives (e.g., 5d: 261°C) due to reduced crystallinity .
  • Yields for oxadiazole syntheses typically range from 72–90%, depending on substituent complexity .

Research Findings :

  • Cyclopropyl groups, as seen in the target, are associated with improved metabolic stability compared to methyl or phenyl substituents .

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of an isonicotinamide moiety linked to a 1,2,4-oxadiazole and a cyclopropyl-substituted isoxazole. Its molecular formula is C13H13N5O2C_{13}H_{13}N_5O_2, and it has a molecular weight of 273.27 g/mol. The structure can be represented as follows:

N 3 5 cyclopropylisoxazol 3 yl 1 2 4 oxadiazol 5 yl methyl isonicotinamide\text{N 3 5 cyclopropylisoxazol 3 yl 1 2 4 oxadiazol 5 yl methyl isonicotinamide}

Cytotoxicity

Research indicates that compounds related to isonicotinamides exhibit significant cytotoxic effects against various cancer cell lines. A study focused on derivatives of oxadiazoles demonstrated that certain compounds showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral epidermoid carcinoma) and Hep-G2 (human liver cancer) . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in similar assays.

The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. Compounds containing oxadiazole rings are known to interact with biological targets through hydrogen bonding and π-stacking interactions, potentially leading to apoptosis in cancer cells .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that derivatives with similar structures possess considerable cytotoxic activity. For instance, compounds featuring the oxadiazole moiety were tested against various human cancer cell lines with promising results .
  • Antimicrobial Activity : Other related compounds have been evaluated for their antimicrobial properties. Studies have indicated that certain isonicotinamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Biological Activity Effect IC50/Activity Level Reference
Cytotoxicity (KB Cell Line)Significant0.9 - 4.5 µM
Cytotoxicity (Hep-G2 Cell Line)Significant0.9 - 4.5 µM
Antimicrobial ActivityModerate to HighVaries by strain

Q & A

Q. What synthetic strategies are recommended for the preparation of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide?

The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclopropane-isoxazole formation : Cyclization reactions under controlled temperatures (e.g., 80–100°C) using polar aprotic solvents like dimethylformamide (DMF) .
  • Oxadiazole ring construction : Employing carbodiimide-mediated coupling or nitrile oxide cycloaddition, monitored via thin-layer chromatography (TLC) for intermediate purity .
  • Final amide coupling : Activated esters (e.g., MsCl or EDC) facilitate the reaction between the oxadiazole-methyl moiety and isonicotinic acid .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and oxadiazole rings (e.g., cyclopropyl proton shifts at δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected ~380–400 Da) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
  • Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding affinity screening : Surface plasmon resonance (SPR) quantifies interactions with recombinant proteins (e.g., KD values) .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies be resolved?

Contradictions often arise from assay conditions. Methodological adjustments include:

  • Orthogonal validation : Compare SPR (real-time kinetics) with ELISA (endpoint measurements) to confirm target engagement .
  • Buffer optimization : Test pH (6.5–7.5) and ionic strength to minimize nonspecific interactions .
  • Competitive binding assays : Use known inhibitors as controls to validate specificity .

Q. What strategies improve synthetic yield and scalability?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% for cyclopropane-isoxazole formation .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance oxadiazole cyclization efficiency .
  • Solvent engineering : Switch from DMF to acetonitrile/water biphasic systems for easier isolation .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Oxadiazole rings degrade rapidly below pH 3 .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., >160°C) for storage recommendations .

Q. What computational methods support structure-activity relationship (SAR) analysis?

  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclopropyl group’s role in hydrophobic interactions) .
  • QM/MM simulations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on isoxazole) on binding energy .
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition risks) .

Q. How can researchers address low solubility in aqueous assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEGylated groups on the isonicotinamide moiety to enhance hydrophilicity .

Methodological Notes

  • Data Reproducibility : Replicate key experiments (n ≥ 3) and report mean ± SEM .
  • Negative Controls : Include vehicle-only and scrambled compound analogs in biological assays .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro and in vivo studies.

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